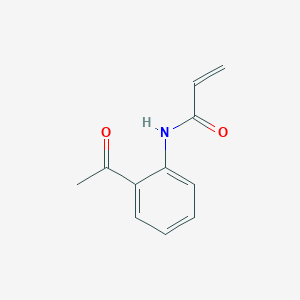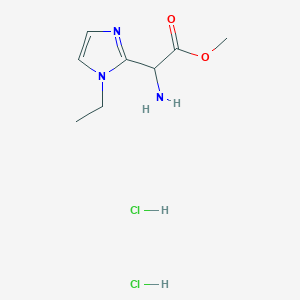
N-(2-ACÉTYLPHÉNYL)PROP-2-ÉNAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ACETYLPHENYL)PROP-2-ENAMIDE: is a chemical compound with the molecular formula C11H11NO2This compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
N-(2-ACETYLPHENYL)PROP-2-ENAMIDE has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of polymers and copolymers.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development and pharmaceutical formulations.
Industry:
- Utilized in the production of adhesives, coatings, and resins.
- Used as a cross-linking agent in polymer chemistry.
Mécanisme D'action
Mode of Action
It is synthesized from a multicomponent ugi reaction involving 4(octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid . The compound’s interaction with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
It’s worth noting that compounds synthesized from ugi reactions have been reported to exhibit antifungal and antimicrobial activities . This suggests that the compound may interact with biochemical pathways related to these biological functions.
Result of Action
Compounds synthesized from ugi reactions have been reported to exhibit antifungal and antimicrobial activities , suggesting that N-(2-Acetylphenyl)prop-2-enamide may have similar effects.
Action Environment
It’s worth noting that the synthesis of the compound was achieved under ambient conditions , suggesting that it may be stable under a range of environmental conditions.
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical pathways .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of different dosages of N-(2-ACETYLPHENYL)PROP-2-ENAMIDE in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
This compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ACETYLPHENYL)PROP-2-ENAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 2-acetylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-ACETYLPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Comparaison Avec Des Composés Similaires
N-(4-Acetylphenyl)-3-(5-ethyl-2-furanyl)-2-propenamide: Another compound with similar structural features but different substituents.
N-(2-Acetylphenyl)acrylamide: A closely related compound with slight variations in the chemical structure.
Uniqueness: N-(2-ACETYLPHENYL)PROP-2-ENAMIDE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Propriétés
IUPAC Name |
N-(2-acetylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h3-7H,1H2,2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKIPAQMAWIMLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(3-methoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2390409.png)


![(3Z)-1-benzyl-3-{[(2,4-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2390413.png)





![N-(2,4-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2390424.png)



![Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2390432.png)
